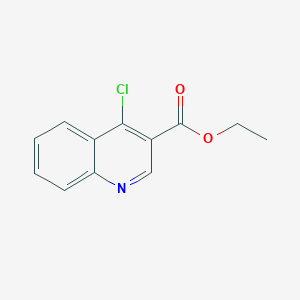

4-Chloroquinoléine-3-carboxylate d'éthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 4-Chloroquinoline-3-carboxylate and its derivatives has been a subject of study, with various methodologies being developed to improve yield and selectivity. For instance, the synthesis of similar compounds, such as Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using the Gould-Jacobs reaction under microwave assistance, utilizing aluminum metal as a catalyst to achieve high yields (Song Bao-an, 2012).

Molecular Structure Analysis

The molecular structure of Ethyl 4-Chloroquinoline-3-carboxylate and related compounds has been extensively studied. One notable study reports the synthesis and structural analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, providing insights into its conformational and vibrational characteristics. The study utilized infrared spectroscopy and single crystal X-ray diffraction to elucidate the compound's structure (P. Horta et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 4-Chloroquinoline-3-carboxylate often lead to the formation of various quinoline derivatives. For example, the reaction with phosphorus oxychloride has been shown to yield chloro derivatives alongside a marked loss of N-alkyl groups, indicating the compound's reactivity towards halogenation and its potential for further functionalization (I. Ukrainets et al., 2009).

Applications De Recherche Scientifique

Développement d'agents antibactériens

Le 4-chloroquinoléine-3-carboxylate d'éthyle a été étudié pour son potentiel en tant qu'agent antibactérien. Des recherches indiquent que des dérivés de ce composé présentent une activité modérée contre des bactéries telles que Bacillus subtilis et Vibrio cholera . Le rôle du composé dans le développement de nouveaux agents antibactériens est important en raison du besoin constant de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries.

Synthèse organique

En chimie organique, le this compound sert d'intermédiaire dans la synthèse de divers dérivés de la quinoléine . Ces dérivés sont importants pour la construction de molécules organiques complexes, qui peuvent avoir des applications allant de la science des matériaux à la pharmacie.

Recherche pharmacologique

Les dérivés de la quinoléine, y compris le this compound, sont des échafaudages cruciaux dans la découverte de médicaments et la chimie médicinale . Ils sont impliqués dans la synthèse de composés ayant un large éventail d'activités biologiques, telles que des propriétés antipaludiques, anti-asthmatiques, antihypertensives, anti-inflammatoires, immunosuppressives, antileishmaniennes et anticancéreuses .

Études bioorganiques et bioorganométalliques

Le this compound est utilisé dans l'étude des processus bioorganiques et bioorganométalliques . Ces études sont essentielles pour comprendre l'interaction entre les molécules organiques et les métaux, ce qui est fondamental dans le développement de nouveaux catalyseurs et capteurs.

Chimie verte

Le composé est utilisé dans des réactions respectueuses de l'environnement, qui font partie du mouvement de la chimie verte visant à réduire l'impact environnemental de la synthèse chimique . Des méthodes telles que les condensations de Friedlander catalysées par les bases sont employées pour obtenir des rendements élevés du composé tout en minimisant les sous-produits nocifs.

Recherche chimique

Le this compound fait l'objet de recherches chimiques en cours, où il est utilisé comme élément constitutif pour la synthèse de structures chimiques plus complexes . Ces recherches peuvent conduire à la découverte de nouveaux matériaux aux propriétés uniques pour des applications industrielles.

Chimie médicinale

En chimie médicinale, les dérivés du composé sont explorés pour leur potentiel thérapeutique. La polyvalence structurelle de la quinoléine permet la création de nombreux analogues qui peuvent être criblés pour diverses activités pharmacologiques .

Développement de médicaments

Le this compound est également un intermédiaire précieux dans les processus de développement de médicaments. Il est utilisé dans la synthèse de candidats médicaments potentiels, en particulier dans les premières étapes de la découverte, où une grande variété d'analogues structurels sont synthétisés et évalués pour leurs activités biologiques .

Safety and Hazards

Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .

Mécanisme D'action

Target of Action

Ethyl 4-Chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial and anticancer properties, suggesting that their targets may include bacterial cells and cancer cells.

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting key enzymes or disrupting essential biological processes

Biochemical Pathways

Given the known properties of quinoline derivatives, it is likely that this compound affects pathways related to bacterial growth and cancer cell proliferation .

Result of Action

Given the known antibacterial and anticancer properties of quinoline derivatives , it is likely that this compound leads to the inhibition of bacterial growth and cancer cell proliferation.

Propriétés

IUPAC Name |

ethyl 4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQUAHMZWZXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296461 | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13720-94-0 | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 4-Chloroquinoline-3-carboxylate in medicinal chemistry research?

A: Ethyl 4-Chloroquinoline-3-carboxylate serves as a crucial building block in synthesizing various heterocyclic compounds, particularly pyrazolo[4,3-c]quinolines. [, ] These compounds have garnered interest due to their potential biological activities, including interaction with benzodiazepine receptors. []

Q2: How does the structure of pyrazolo[4,3-c]quinolines, synthesized from Ethyl 4-Chloroquinoline-3-carboxylate, influence their biological activity?

A: Research indicates that introducing alkyl substituents of varying sizes into the basic pyrazolo[4,3-c]quinoline scaffold can significantly impact their activity profile. Specifically, increasing the size of the alkyl group can cause a shift in activity from inverse agonist to antagonist and finally to agonist at benzodiazepine receptors. [] This structure-activity relationship highlights the potential for fine-tuning the biological activity of these compounds by modifying their substituents.

Q3: Are there environmentally friendly approaches to synthesizing pyrazolo[4,3-c]quinolines using Ethyl 4-Chloroquinoline-3-carboxylate?

A: Yes, recent research has explored the use of microwave-assisted, solvent-free techniques for synthesizing pyrazolo[4,3-c]quinolines from Ethyl 4-Chloroquinoline-3-carboxylate. [] This approach employs Montmorillonite K-10 clay as a catalyst, offering a more environmentally friendly alternative to traditional solvent-based methods. This method has demonstrated good to excellent yields, highlighting its potential for sustainable chemical synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)

![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)